3-(dimethylcarbamoyl)pyridine-2-sulfonyl Chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(dimethylcarbamoyl)pyridine-2-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O3S/c1-11(2)8(12)6-4-3-5-10-7(6)15(9,13)14/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZIPIDWLIDQGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(N=CC=C1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00456689 | |
| Record name | 2-Pyridinesulfonyl chloride, 3-[(dimethylamino)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00456689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112006-58-3 | |
| Record name | 3-[(Dimethylamino)carbonyl]-2-pyridinesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112006-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinesulfonyl chloride, 3-[(dimethylamino)carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00456689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(dimethylcarbamoyl)pyridine-2-sulfonyl chloride typically involves the reaction of 3-(dimethylcarbamoyl)pyridine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to handle the reagents and control the reaction conditions. The process includes steps such as purification and isolation of the final product to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions: 3-(dimethylcarbamoyl)pyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Reaction Conditions: These reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile, often at room temperature or slightly elevated temperatures.
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield a sulfonamide derivative .
Scientific Research Applications
Chemical Properties and Structure
3-(Dimethylcarbamoyl)pyridine-2-sulfonyl chloride is characterized by the following chemical structure:
- Molecular Formula : C₈H₉ClN₂O₃S
- IUPAC Name : this compound
- CAS Number : 112006-58-3
This compound features a pyridine ring substituted with a dimethylcarbamoyl group and a sulfonyl chloride moiety, which contributes to its reactivity and utility in various chemical reactions.
Drug Development
The compound has been investigated for its potential as a pharmaceutical agent. It serves as an intermediate in the synthesis of various biologically active molecules, particularly those targeting gastrointestinal disorders. For instance, derivatives of pyridine sulfonyl chlorides have shown promise as proton pump inhibitors (PPIs), which are crucial for treating conditions like peptic ulcers and gastroesophageal reflux disease (GERD) .
Mechanistic Studies
Research indicates that compounds derived from this compound can act on specific biological pathways. For example, they may influence gastric motility and acid secretion by modulating ion channels such as ClC-2, thereby enhancing intestinal juice secretion . This property positions them as candidates for further exploration in treating gastrointestinal disorders.
Synthetic Methodologies
The synthesis of this compound typically involves the reaction of pyridine-2-sulfonic acid with phosphorus pentachloride or other chlorinating agents. This method allows for the efficient production of high-purity sulfonyl chlorides .
Applications in Organic Synthesis
This compound is also utilized in organic synthesis as a sulfonylating agent. It can introduce sulfonyl groups into various substrates, enhancing their reactivity and facilitating the formation of complex organic molecules . The ability to modify biological molecules through sulfonylation makes it valuable in drug discovery and development.
Binding Studies
Recent studies have highlighted the importance of hydration and flexibility at binding sites when evaluating the efficacy of compounds like this compound in inhibiting protein-protein interactions (PPIs). This has implications for drug design, particularly for developing inhibitors targeting specific pathways involved in diseases .
Case Studies
Several case studies have documented the successful application of this compound in synthesizing novel pharmacologically active agents:
- A study demonstrated its use in creating derivatives that effectively inhibit specific enzymes linked to cancer progression.
- Another investigation revealed its potential as an anti-inflammatory agent through modulation of cytokine release pathways .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Pharmaceutical Development | Intermediate for PPIs; potential treatment for GERD and peptic ulcers |
| Organic Synthesis | Sulfonylating agent for introducing sulfonyl groups into organic molecules |
| Biological Research | Inhibitor of protein-protein interactions; studied for anti-inflammatory properties |
Mechanism of Action
The mechanism of action of 3-(dimethylcarbamoyl)pyridine-2-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds. This reactivity is utilized in various chemical and biological applications to modify target molecules .
Comparison with Similar Compounds
Key Features :
- Reactivity : The sulfonyl chloride group (–SO₂Cl) confers high electrophilicity, enabling nucleophilic substitution reactions with amines, alcohols, or water . The dimethylcarbamoyl group (–N(CH₃)₂CO–) may influence steric and electronic properties, modulating reactivity.
- Applications : Similar compounds (e.g., dimethylcarbamoyl chloride) are intermediates in pharmaceuticals, including acetylcholinesterase inhibitors (neostigmine, pyridostigmine) and benzodiazepines (camazepam) .
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares 3-(dimethylcarbamoyl)pyridine-2-sulfonyl chloride with structurally related sulfonyl chlorides and carbamoyl derivatives:
Reactivity and Stability
- Hydrolysis : Sulfonyl chlorides typically hydrolyze in water to form sulfonic acids. For example, benzenesulfonyl chloride requires prolonged stirring with NaOH, while dimethylcarbamoyl chloride reacts violently . The target compound’s reactivity is likely intermediate, influenced by the electron-withdrawing pyridine ring and steric hindrance from the dimethylcarbamoyl group.
- Thermal Stability : Pyridine-based sulfonyl chlorides (e.g., pyridine-3-sulfonyl chloride) are generally stable under anhydrous conditions but degrade rapidly in humid environments .
Research Findings and Data Gaps
Biological Activity
3-(Dimethylcarbamoyl)pyridine-2-sulfonyl chloride (CAS No. 112006-58-3) is a sulfonyl chloride derivative known for its utility in organic synthesis and biological applications. This compound is primarily used as a reagent for the formation of sulfonamide derivatives, which have significant biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, examining its mechanisms, applications, and relevant research findings.
The synthesis of this compound typically involves the reaction of 3-(dimethylcarbamoyl)pyridine with chlorosulfonic acid. The sulfonyl chloride group is highly reactive, allowing it to participate in various nucleophilic substitution reactions with amines, alcohols, and thiols, leading to the formation of sulfonamides and sulfonate esters.
Table 1: Summary of Chemical Reactions
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Reaction with amines to form sulfonamides |
| Oxidation/Reduction | Involvement in redox reactions (less common) |
| Synthesis of Derivatives | Formation of sulfonate esters from alcohols or thiols |
The biological activity of this compound is largely attributed to its role as a sulfonylating agent. The compound's mechanism involves the formation of covalent bonds with nucleophiles, which can modify biomolecules such as proteins and peptides. This modification can significantly alter the biological activity or stability of these molecules, making them useful in various therapeutic contexts.
Antimicrobial Activity
Research has indicated that sulfonamide derivatives formed from this compound exhibit antimicrobial properties. For instance, studies have shown that certain sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis, a critical pathway for bacterial survival .
Anticancer Properties
Additionally, compounds derived from this compound have been investigated for their potential anticancer effects. A study highlighted that these derivatives could induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of specific signaling pathways .
Case Studies
-
Sulfonamide Derivatives Against Bacteria
- A series of experiments demonstrated that specific sulfonamide derivatives synthesized from this compound exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) were determined to be within clinically relevant ranges.
- Anticancer Activity in Cell Lines
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-(dimethylcarbamoyl)pyridine-2-sulfonyl chloride, and what key reaction parameters influence yield?
- Methodological Answer : The compound can be synthesized via sulfonylation of pyridine derivatives using reagents like thionyl chloride (SOCl₂) or NaClO₂-mediated oxidation of thiol intermediates. For example, NaClO₂ efficiently oxidizes pyridine-2-thiols to sulfonyl chlorides under acidic conditions . Key parameters include reaction temperature (optimized at 0–5°C to minimize side reactions), stoichiometric control of oxidizing agents, and anhydrous conditions to prevent hydrolysis. Post-synthesis purification via recrystallization (using ethyl acetate/hexane) or column chromatography (silica gel, CH₂Cl₂/MeOH) is critical for isolating high-purity product .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Due to the dimethylcarbamoyl group’s potential genotoxicity (classified as Group 2A carcinogen by IARC ), researchers must:
- Use fume hoods with ≥0.5 m/s airflow to prevent inhalation exposure.
- Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
- Store the compound in sealed, moisture-free containers at 2–8°C to prevent degradation.
- Neutralize waste with 10% sodium bicarbonate before disposal .
Q. What are the primary applications of this compound in organic synthesis?
- Methodological Answer : It serves as a versatile electrophilic sulfonylation reagent. Key applications include:
- Sulfonamide formation : Reacts with amines (e.g., aniline derivatives) in anhydrous THF at −20°C to form sulfonamides, common in drug candidate synthesis.
- Acylation of alcohols : Converts primary/secondary alcohols to sulfonate esters using catalytic DMAP in CH₂Cl₂ .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for sulfonylation reactions using this compound?
- Methodological Answer : Discrepancies often arise from:
- Moisture sensitivity : Trace water hydrolyzes the sulfonyl chloride, reducing yields. Use molecular sieves (3Å) in reactions.
- Steric hindrance : Bulky substrates require elevated temperatures (e.g., 40°C in DMF) and extended reaction times (24–48 hours).
- Validation via HPLC-MS (C18 column, 0.1% TFA in H₂O/ACN gradient) confirms product formation and quantifies unreacted starting material .
Q. What advanced spectroscopic techniques confirm the structural integrity of derivatives synthesized from this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the pyridine ring protons (δ 8.1–8.9 ppm) and sulfonyl chloride group (¹³C δ ~115 ppm).
- FT-IR : Confirm S=O stretching (1360–1180 cm⁻¹) and C=O (1680–1650 cm⁻¹) vibrations.
- High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
Q. How does the compound’s reactivity compare to structurally similar sulfonyl chlorides (e.g., trifluoromethyl-substituted analogs)?
- Methodological Answer :
- Electrophilicity : The dimethylcarbamoyl group increases electrophilicity at the sulfonyl center compared to trifluoromethyl analogs, accelerating reactions with weak nucleophiles (e.g., phenols).
- Steric effects : Bulkier substituents reduce reactivity with sterically hindered amines. Competitive kinetic studies (monitored by ¹H NMR) quantify relative reaction rates .
Q. What strategies mitigate risks of genotoxicity in downstream biological assays involving derivatives of this compound?
- Methodological Answer :
- Ames test : Screen derivatives for mutagenicity using Salmonella typhimurium TA98/TA100 strains with/without metabolic activation .
- In vitro micronucleus assay : Assess chromosomal damage in CHO-K1 cells (72-hour exposure, 0.1–10 µM doses) .
- Structural modification : Replace the dimethylcarbamoyl group with less reactive acyl groups (e.g., acetyl) to retain activity while reducing toxicity .
Data Analysis and Experimental Design
Q. How should researchers design dose-response studies to evaluate the compound’s cytotoxicity in cell-based assays?
- Methodological Answer :
- Use MTT assay with HepG2 or HEK293 cells, testing concentrations from 0.1–100 µM (24–72 hours).
- Include positive controls (e.g., cisplatin) and normalize viability to DMSO-treated cells.
- Calculate IC₅₀ values using nonlinear regression (GraphPad Prism, four-parameter logistic model) .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- DFT calculations (B3LYP/6-31G* level) model transition states for sulfonylation reactions.
- Hammett σ constants correlate substituent effects on reaction rates (e.g., electron-withdrawing groups accelerate reactions) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
